molecular formula C13H10Cl2N2OS B2357669 N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 804490-99-1

N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2357669
CAS No.: 804490-99-1
M. Wt: 313.2
InChI Key: ROKHJCNDEOIYPO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group and a methylthio group attached to a nicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-chloronicotinic acid in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and chromatography for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2OS/c1-19-13-9(3-2-6-16-13)12(18)17-8-4-5-10(14)11(15)7-8/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKHJCNDEOIYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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